
N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. The benzenesulfonamide moiety often serves as a zinc-binding group in enzyme inhibitors, particularly carbonic anhydrases, which are relevant in the treatment of conditions like glaucoma .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of a suitable amine with benzenesulfonyl chloride. For example, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved by reacting benzene sulfonyl chloride with 3-aminopyridine, yielding the product in high purity . Similarly, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involved a specific reaction sequence to introduce the pyrimidine and benzenesulfonamide groups . Although the exact synthesis of "N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide" is not detailed in the provided papers, it can be inferred that a similar approach could be used, starting with an ethoxypyrimidine derivative and a trifluoromethyl benzenesulfonyl chloride.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can further be substituted with various functional groups. The crystal structure of similar compounds, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, shows π-π interactions and hydrogen bonding, contributing to the stability of the molecular structure . These interactions are crucial for the biological activity of the compounds as they can influence the binding affinity to target enzymes or receptors.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the sulfonamide group can form hydrogen bonds with amino acids in the active site of enzymes, as seen in the inhibition of carbonic anhydrase . Additionally, the reactivity of the benzenesulfonamide moiety can be utilized in the formation of glycosidic linkages, as demonstrated by the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of substituents like the ethoxypyrimidine and trifluoromethyl groups can affect the compound's solubility, melting point, and overall reactivity. For example, the presence of electron-withdrawing groups such as trifluoromethyl can increase the acidity of the sulfonamide hydrogen, potentially enhancing its ability to form hydrogen bonds . The exact physical properties of "N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide" would require empirical determination through techniques such as NMR, IR spectroscopy, and X-ray crystallography, as seen in the characterization of related compounds .
Wissenschaftliche Forschungsanwendungen
Treatment of Subarachnoid Hemorrhage
Research has shown the effectiveness of endothelin receptor antagonists related to benzenesulfonamide in treating subarachnoid hemorrhage-induced cerebral vasospasm. Oral administration of these compounds can significantly decrease the constriction of blood vessels, suggesting potential therapeutic applications for human patients with subarachnoid hemorrhage (Zuccarello et al., 1996).
Airway Smooth Muscle Contraction
Studies have explored the effects of benzenesulfonamide derivatives on the contraction of human airway smooth muscle. These compounds act as antagonists of endothelin receptors, which can help alleviate contractions induced by endothelin-1, a potent vasoconstrictor. This suggests potential applications in treating respiratory conditions (Takahashi et al., 1997).
Antiproliferative Activity
Some benzenesulfonamide derivatives have been found to possess significant antiproliferative activity against various tumor cell lines. This indicates their potential use as lead compounds in the development of new anticancer agents (Motavallizadeh et al., 2014).
Glycosidic Linkage Formation
In chemical synthesis, certain benzenesulfonamide-related compounds have been used for the conversion of thioglycosides to glycosyl triflates, aiding in the formation of diverse glycosidic linkages. This has implications for complex carbohydrate synthesis, which is crucial in various biological processes (Crich & Smith, 2001).
Antimicrobial Activity
Benzenesulfonamide derivatives have demonstrated promising antimicrobial activity, making them potential candidates for the development of new antimicrobials. This includes efficacy against both bacteria and fungi, showcasing a broad spectrum of action (Abbas et al., 2017).
Inhibition of Carbonic Anhydrase and Matrix Metalloproteinase
Recent studies have shown that some benzenesulfonamide derivatives can inhibit carbonic anhydrase as well as matrix metalloproteinase, suggesting their potential application in treating conditions like glaucoma and various cancers (Esteves et al., 2010).
Eigenschaften
IUPAC Name |
N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c1-2-22-12-7-11(17-8-18-12)19-23(20,21)10-6-4-3-5-9(10)13(14,15)16/h3-8H,2H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYLQANICBLEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

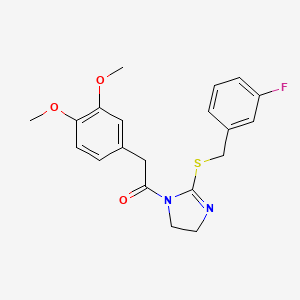
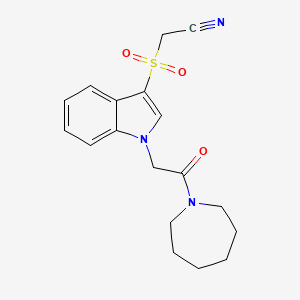
![N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-methylamine](/img/structure/B3008034.png)
amine hydrochloride](/img/structure/B3008035.png)
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)
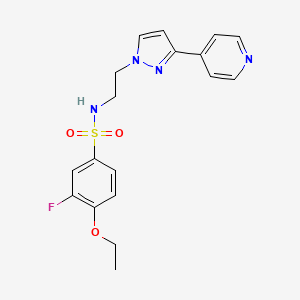
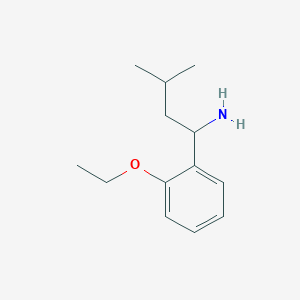
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3008043.png)
![N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3008044.png)
![5-chloro-N-{2-[(3,5-dichloropyridin-2-yl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3008046.png)
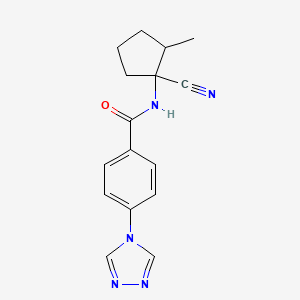
![N-[cyano(cyclohexyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3008050.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B3008051.png)
![1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B3008053.png)